2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid
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Overview
Description
2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid is a complex organic compound that features a thiophene ring substituted with an iodobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the iodobenzoyl group to a different functional group.
Substitution: The iodine atom in the iodobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The iodobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring provides a stable framework that can facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Shares the iodobenzoyl group but lacks the thiophene ring.
4,5-Dimethylthiophene-3-carboxylic acid: Contains the thiophene ring but lacks the iodobenzoyl group.
2-Iodoxybenzoic acid: Another compound with an iodine atom, used as an oxidizing agent.
Uniqueness
2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid is unique due to the combination of the iodobenzoyl group and the thiophene ring, which provides distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes the compound valuable in various research applications.
Properties
IUPAC Name |
2-[(2-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO3S/c1-7-8(2)20-13(11(7)14(18)19)16-12(17)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFORUARGWYXYGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361149 |
Source
|
Record name | 2-[(2-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5899-19-4 |
Source
|
Record name | 2-[(2-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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